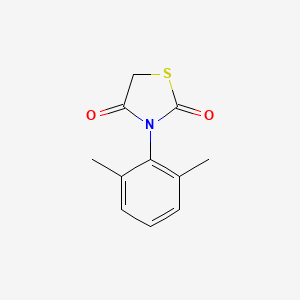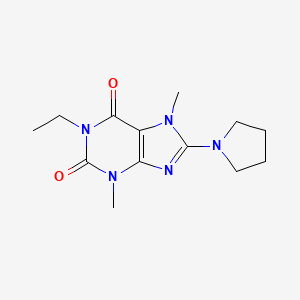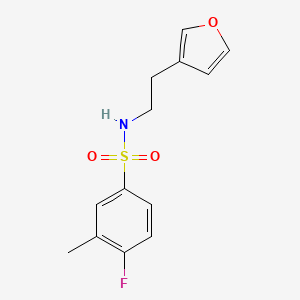![molecular formula C16H16N6O2S3 B2646238 3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-29-8](/img/structure/B2646238.png)
3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H16N6O2S3 and its molecular weight is 420.52. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-Assisted Facile Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) described the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds coupled with benzamide groups, aiming at anticancer applications. These compounds, including structures similar to the queried compound, demonstrated promising in vitro anticancer activity against various human cancer cell lines. The study also performed molecular docking to predict the mechanism of action, highlighting the compounds' potential as anticancer agents due to their structural features (Tiwari et al., 2017).
Synthesis and Characterization for Metal Complexation
Research by Adhami et al. (2012) involved the synthesis of thiadiazolobenzamide derivatives, including the development of Ni and Pd complexes. This work underscores the compound's versatility in forming metal complexes, suggesting applications in materials science and catalysis (Adhami et al., 2012).
Inhibition Effects on Human Carbonic Anhydrase Isoforms
A study by Ulus et al. (2016) focused on the synthesis of acridine-acetazolamide conjugates, including analogs with thiadiazole and benzamide components. These compounds were tested as inhibitors of carbonic anhydrases, essential for various physiological functions. The research highlights the potential of these compounds in designing inhibitors for specific isoforms of carbonic anhydrases (Ulus et al., 2016).
Applications in Photodynamic Therapy
Pişkin et al. (2020) synthesized zinc phthalocyanine compounds substituted with thiadiazole-benzamide derivatives, demonstrating high singlet oxygen quantum yields. This research points to applications in photodynamic therapy for cancer treatment, showcasing the compound's role in developing effective photosensitizers (Pişkin et al., 2020).
Antimicrobial and Larvicidal Activities
Kumara et al. (2015) explored the synthesis of novel triazinone derivatives, including compounds with thiadiazole and benzamide motifs, for antimicrobial and larvicidal activities. The study provides insights into the potential use of these compounds in developing new antimicrobial agents and insecticides (Kumara et al., 2015).
Propriétés
IUPAC Name |
3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-8-4-5-11(6-9(8)2)13(24)18-15-21-22-16(27-15)25-7-12(23)17-14-20-19-10(3)26-14/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLSYWBLSVBSND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[2-(1-methylpiperidin-4-yl)ethyl]piperazine](/img/structure/B2646156.png)
![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)

![6,7,8,9-Tetrahydronaphtho[2,1-d]thiazol-2-amine](/img/structure/B2646161.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)


![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)


![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646175.png)
![2-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2646176.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2646178.png)